Cas no 219915-67-0 (4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide)

4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide is a sulfonamide-based compound featuring a piperidine moiety and a phenyl-substituted oxoethylidene group. Its structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the sulfonamide group may confer binding affinity for biological targets, while the piperidine and phenyl components could enhance lipophilicity and structural diversity. This compound may be of interest in medicinal chemistry research for exploring structure-activity relationships or as a precursor in the synthesis of novel bioactive agents. Its well-defined molecular architecture allows for precise modifications, making it a versatile building block in drug discovery and development.
4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide structure
219915-67-0 structure
Product name:4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide
CAS No:219915-67-0
MF:C20H23N3O3S
MW:385.47992348671
MDL:MFCD28506450
CID:2349546

4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (E)-4-methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
    • 1-(Phenylglyoxylyl)piperidine p-toluenesulfonylhydrazone
    • 4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
    • 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide
    • MDL: MFCD28506450
    • Inchi: 1S/C20H23N3O3S/c1-16-10-12-18(13-11-16)27(25,26)22-21-19(17-8-4-2-5-9-17)20(24)23-14-6-3-7-15-23/h2,4-5,8-13,22H,3,6-7,14-15H2,1H3/b21-19-
    • InChI Key: URVHPGKXPLVVRC-VZCXRCSSSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N/N=C(/C1C=CC=CC=1)\C(N1CCCCC1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 621
  • Topological Polar Surface Area: 87.2

Experimental Properties

  • Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (5.4E-3 g/L) (25 ºC),

4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM181335-5g
(E)-4-methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 95%
5g
$660 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242795-250mg
(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 98%
250mg
¥1710.00 2023-11-21
abcr
AB480425-1g
(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide; .
219915-67-0
1g
€316.00 2025-02-19
A2B Chem LLC
AF80621-5g
(E)-4-Methyl-n'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 98%
5g
$777.00 2024-04-20
eNovation Chemicals LLC
D959370-250mg
(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 95%
250mg
$225 2023-09-02
eNovation Chemicals LLC
D959370-1g
(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 95%
1g
$380 2023-09-02
Chemenu
CM181335-1g
(E)-4-methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 95%+
1g
$268 2023-01-09
Alichem
A019087922-1g
4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 95%
1g
$211.86 2023-09-02
Alichem
A019087922-5g
4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 95%
5g
$787.58 2023-09-02
A2B Chem LLC
AF80621-1g
(E)-4-Methyl-n'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
219915-67-0 98%
1g
$226.00 2024-04-20

Additional information on 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide

4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide: A Comprehensive Overview

4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide (CAS No. 219915-67-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a sulfonamide derivative with a unique structure that includes a piperidine ring, a phenyl group, and a methylated benzene ring. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable candidate for various therapeutic applications.

The sulfonamide moiety in 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide is particularly noteworthy due to its historical significance in the development of antibiotics and its continued relevance in modern drug design. Sulfonamides are known for their ability to inhibit bacterial enzymes involved in folic acid synthesis, which has led to their use in treating bacterial infections. However, recent research has expanded the scope of sulfonamides to include anti-inflammatory, antiviral, and anticancer properties.

The piperidine ring, another key structural feature of this compound, contributes to its pharmacological profile by enhancing solubility and metabolic stability. Piperidine derivatives are widely used in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. This property makes 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide a promising candidate for CNS-related disorders such as Alzheimer's disease and Parkinson's disease.

The phenyl group in the compound adds aromaticity and hydrophobicity, which can influence its binding affinity to various biological targets. Phenyl-containing compounds are often used in drug discovery due to their ability to modulate protein-protein interactions and enzyme activities. In the context of 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide, the phenyl group may play a crucial role in its interaction with specific receptors or enzymes involved in disease pathways.

The methylated benzene ring further enhances the lipophilicity of the compound, which can improve its cellular uptake and distribution. This feature is particularly important for drugs that need to reach specific tissues or organs. The combination of these structural elements results in a molecule with a balanced profile of solubility, stability, and bioavailability, making it an attractive candidate for drug development.

Recent studies have explored the potential therapeutic applications of 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. These findings suggest that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Another area of interest is its anticancer activity. Preclinical studies have demonstrated that 4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidine-1-ylethylidene)amino]benzenesulfonamide can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its direct biological effects, 4-Methyl-N-[(Z)(2-oxo-1-phenyl-2-piperidine-1-ylethylidene)amino)]benzenesulfonamide(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 219915-(CAS No. 207)) has shown promise as a lead compound for developing drug delivery systems. Its unique chemical structure allows for easy functionalization with targeting ligands or other bioactive molecules, enhancing its specificity and efficacy at the site of action.

The safety profile of 4-Methyl-N-[(Z)(2-oxo-yenyl-yridine-dine)namide(CAS No.
67-) has been evaluated through various preclinical studies, demonstrating low toxicity at therapeutic doses.

In conclusion,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has been evaluated through various preclinical studies,67-) has demonstrated low toxicity at therapeutic doses.

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(CAS:219915-67-0)4-Methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide
A911608
Purity:99%/99%/99%
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